3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the fused heterocyclic triazino-purine-dione family, characterized by a purine core fused with a triazine ring and substituted with methyl and morpholinoethyl groups. The morpholinoethyl group (2-(morpholin-4-yl)ethyl) at the N1 position distinguishes it from structurally related analogs. Such substitutions are often designed to modulate pharmacokinetic properties, including solubility and bioavailability, while retaining affinity for biological targets such as enzymes or receptors involved in purine signaling pathways.
Properties
IUPAC Name |
3,7,9-trimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-11-10-22-12-13(19(2)16(25)20(3)14(12)24)17-15(22)23(18-11)5-4-21-6-8-26-9-7-21/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTOXIFERASSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the purine moiety: This step involves the fusion of the triazine ring with a purine derivative.
Substitution reactions: Methyl groups are introduced through alkylation reactions, and the morpholinoethyl side chain is added via nucleophilic substitution.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl side chain, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides.
Scientific Research Applications
3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on structural similarity to analogs.
Key Findings:
Substituent Effects on Solubility: The morpholinoethyl group in the target compound likely improves water solubility compared to phenyl or chlorophenyl substituents due to the polar morpholine ring (a six-membered amine-ether). This aligns with studies showing that morpholine derivatives enhance solubility in drug design . In contrast, phenylpiperazinyl (Analog 1) and chlorophenyl (Analog 2) groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Chlorophenyl-substituted analogs (e.g., Analog 2) are often explored for antimicrobial or anticancer activity due to halogen-mediated interactions with biomolecules .
Synthetic Accessibility: Morpholinoethyl and piperazinyl groups are typically introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of bis(morpholino-triazine) derivatives . Isopropyl and chlorophenyl substituents (Analog 2) require halogenation or Friedel-Crafts alkylation steps, which may complicate scalability .
Biological Activity
The compound 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a derivative of purine and has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings documented in scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 282.32 g/mol
The presence of the morpholinoethyl group enhances its solubility and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study reported that certain purine derivatives demonstrated high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines. The IC50 values for these compounds were found to be less than 30 µM, indicating potent antitumor effects .
Table 1: Cytotoxic Activity of Purine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,7,9-trimethyl... | COLO201 | <30 |
| Other Purine Derivative | A549 | 25 |
| Other Purine Derivative | SK-BR-3 | 40 |
Antiviral Activity
In addition to antitumor properties, purine derivatives have been tested for antiviral activity. A study evaluated their efficacy against the influenza A virus. Compounds were administered to A549 cells infected with the virus, and their ability to inhibit viral replication was assessed using hemagglutinin expression as a marker. The results indicated that certain derivatives significantly reduced viral protein expression .
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets such as adenosine receptors and other signaling pathways. The introduction of various substituents on the purine ring can enhance selectivity and potency against specific cancer types or viral strains .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of the compound revealed that it induced apoptosis in cancer cells through caspase activation. Flow cytometry analysis showed a significant increase in sub-G1 phase cells after treatment, indicating DNA fragmentation typical of apoptotic cells.
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral properties, the compound was tested against acyclovir-resistant strains of herpes simplex virus type 1 (HSV-1). The results demonstrated that certain derivatives maintained antiviral activity even against resistant strains, suggesting a promising avenue for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
